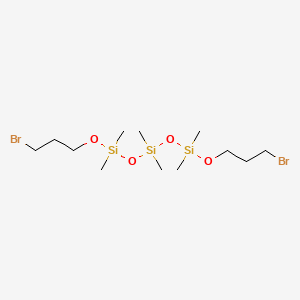
N-Acetoxy-N-(trimethylsilyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetoxy-N-(trimethylsilyl)acetamide is an organosilicon compound with the molecular formula C6H15NO2Si. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by an acetoxy group and a trimethylsilyl group. This compound is known for its unique chemical properties and is widely used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetoxy-N-(trimethylsilyl)acetamide can be synthesized through the reaction of N-(trimethylsilyl)acetamide with acetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction can be represented as follows:
N-(trimethylsilyl)acetamide+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetoxy-N-(trimethylsilyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The acetoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(trimethylsilyl)acetamide and acetic acid.
Reduction: The compound can be reduced to form N-(trimethylsilyl)acetamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: N-(trimethylsilyl)acetamide and acetic acid.
Reduction: N-(trimethylsilyl)acetamide.
Applications De Recherche Scientifique
N-Acetoxy-N-(trimethylsilyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amines and alcohols. It is also used in the preparation of silyl ethers and other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules, such as peptides and nucleotides, to enhance their stability and reactivity.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N-Acetoxy-N-(trimethylsilyl)acetamide involves the activation of the acetoxy group, which can undergo nucleophilic substitution or hydrolysis. The trimethylsilyl group provides steric protection and enhances the stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Trimethylsilyl)acetamide: A precursor to N-Acetoxy-N-(trimethylsilyl)acetamide, used in similar applications.
N,O-Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
N-Methyl-N-(trimethylsilyl)acetamide: A related compound with similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of both acetoxy and trimethylsilyl groups, which provide a combination of reactivity and stability. This makes it a versatile reagent in organic synthesis and various industrial applications.
Propriétés
Formule moléculaire |
C7H15NO3Si |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
[acetyl(trimethylsilyl)amino] acetate |
InChI |
InChI=1S/C7H15NO3Si/c1-6(9)8(11-7(2)10)12(3,4)5/h1-5H3 |
Clé InChI |
POSYUJGTIJBGNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(OC(=O)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)






![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)


-](/img/structure/B12530556.png)
![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)

